molecular formula C17H17BrO B1293213 3'-Bromo-3-(3,5-dimethylphenyl)propiophenone CAS No. 898780-47-7

3'-Bromo-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B1293213
CAS No.: 898780-47-7
M. Wt: 317.2 g/mol
InChI Key: ZBQDAJVWLUFVLI-UHFFFAOYSA-N
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Description

3’-Bromo-3-(3,5-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H17BrO and a molecular weight of 317.2 g/mol. This compound has gained attention in the scientific community due to its diverse range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(3,5-dimethylphenyl)propiophenone typically involves the bromination of 3-(3,5-dimethylphenyl)propiophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 3’-Bromo-3-(3,5-dimethylphenyl)propiophenone may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Bromo-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone
  • 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone

Uniqueness

3’-Bromo-3-(3,5-dimethylphenyl)propiophenone is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of bromine and methyl groups in distinct positions can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-8-13(2)10-14(9-12)6-7-17(19)15-4-3-5-16(18)11-15/h3-5,8-11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQDAJVWLUFVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644890
Record name 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-47-7
Record name 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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